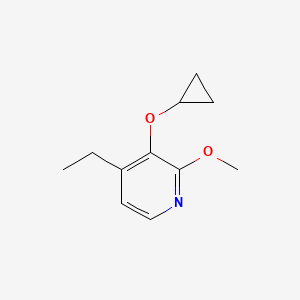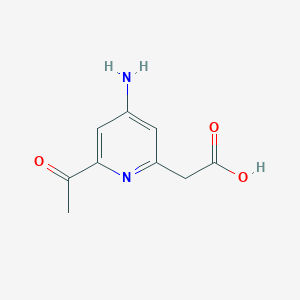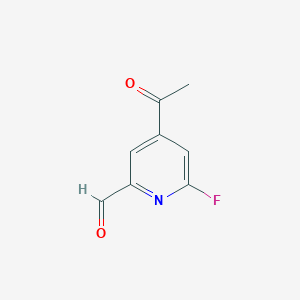
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of a bromomethyl group attached to the benzotriazole ring, along with a trityl group, which enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole typically involves the bromomethylation of 1-trityl-1H-1,2,3-benzotriazole. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through the formation of a bromomethyl radical, which subsequently reacts with the benzotriazole ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole involves its interaction with molecular targets through the bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The trityl group provides steric hindrance, enhancing the selectivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromomethyl-1H-1,2,3-benzotriazole: Lacks the trityl group, making it less stable and less selective in reactions.
1-Trityl-1H-1,2,3-benzotriazole: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
5-(Bromomethyl)-2,3-dihydro-1,3-thiazole: Contains a thiazole ring instead of a benzotriazole ring, leading to different chemical properties and reactivity.
Uniqueness
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole is unique due to the presence of both the bromomethyl and trityl groups, which confer enhanced stability, selectivity, and reactivity. This makes it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C26H20BrN3 |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1-tritylbenzotriazole |
InChI |
InChI=1S/C26H20BrN3/c27-19-20-16-17-25-24(18-20)28-29-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2 |
Clave InChI |
XVDDNNDZTLKWQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)CBr)N=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
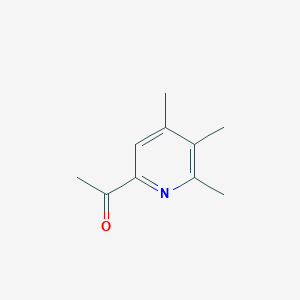
![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)
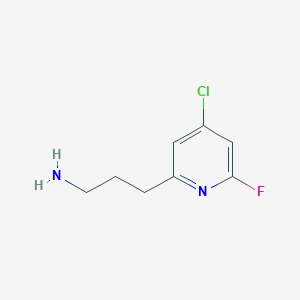
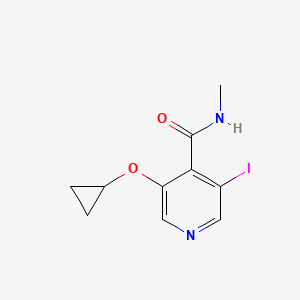

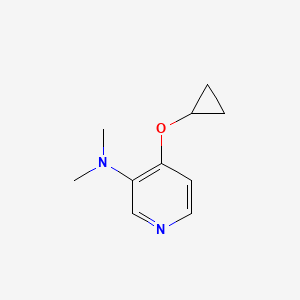
![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
